Enhanced Lipophilicity (LogP) of 3-(4-Ethylphenyl)-1-propene Versus Methyl Analog
3-(4-Ethylphenyl)-1-propene exhibits significantly higher lipophilicity than its closest structural analog, 3-(4-methylphenyl)-1-propene (4-allyltoluene), as measured by the computed XLogP3-AA value. This quantifiable difference is critical for predicting behavior in biological systems and separation processes [1][2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.8 |
| Comparator Or Baseline | 3-(4-Methylphenyl)-1-propene (CAS 3333-13-9) - XLogP3-AA: 3.4 |
| Quantified Difference | Increase of 0.4 log units |
| Conditions | Computed property by XLogP3 3.0 (PubChem release 2025.09.15) [1][2] |
Why This Matters
A higher LogP value directly correlates with increased partitioning into organic phases or lipophilic environments, making this compound more suitable for applications where stronger hydrophobic interactions are desired, such as in specific extraction protocols or when modeling drug-like properties where LogP is a key determinant of membrane permeability [1].
- [1] PubChem. 3-(4-Ethylphenyl)-1-propene. Computed Properties (XLogP3-AA). https://pubchem.ncbi.nlm.nih.gov/compound/2758890. View Source
- [2] PubChem. 4-Allyltoluene. Computed Properties (XLogP3-AA). https://pubchem.ncbi.nlm.nih.gov/compound/76851. View Source
